3-methyl-9H-fluoren-9-one
Overview
Description
3-Methyl-9H-fluoren-9-one is a chemical compound with the CAS Number: 1705-89-1 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 3-methyl-9H-fluoren-9-one .
Molecular Structure Analysis
The molecular formula of 3-methyl-9H-fluoren-9-one is C14H10O . The InChI code for this compound is 1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 . The canonical SMILES representation is CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 .Physical And Chemical Properties Analysis
The molecular weight of 3-methyl-9H-fluoren-9-one is 194.23 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Charge Transfer Complexes
One of the applications of 9H-fluoren-9-one derivatives is in the formation of charge transfer complexes. These complexes are crucial in various fields such as organic electronics, where they can be used to enhance the electrical conductivity of materials .
Synthesis of Organic Compounds
Fluoren-9-one derivatives are also used in organic synthesis. For instance, they can be involved in chromatography as a reference compound due to their unique structural properties .
Aggregation-Induced Emission
Another application is in the field of luminescence, where derivatives like bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene show aggregation-induced emission, which is beneficial for creating materials that change their emission properties in response to external stimuli .
Chemical Research and Development
Companies like Sigma-Aldrich offer 3-Methyl-9h-fluoren-9-one for research and development purposes, indicating its use in chemical research for developing new compounds or materials .
Aerobic Oxidation Processes
The derivatives of fluoren-9-one are also used in aerobic oxidation processes to obtain compounds with nitro, halogen, or alkyl groups, which are essential in various chemical reactions and product formulations .
Safety and Hazards
properties
IUPAC Name |
3-methylfluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPOGGQELUULQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333982 | |
Record name | 3-Methyl-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1705-89-1 | |
Record name | 3-Methyl-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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